N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride
Description
N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-chloro substitution on the pyrimidine ring and a carboxamide group at position 2. The carboxamide nitrogen is substituted with a 1-(aminomethyl)cyclohexyl group, and the compound exists as a hydrochloride salt, enhancing its aqueous solubility and bioavailability. Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors and anticancer agents due to their structural mimicry of purine bases . The 3-chloro substituent likely enhances electrophilic interactions with target enzymes, while the cyclohexylaminomethyl group may improve pharmacokinetic properties by modulating lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O.ClH/c15-10-11(19-20-8-4-7-17-12(10)20)13(21)18-14(9-16)5-2-1-3-6-14;/h4,7-8H,1-3,5-6,9,16H2,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPMZKBSQWDTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)C2=NN3C=CC=NC3=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide; hydrochloride is a synthetic compound with potential therapeutic applications. Its biological activity primarily revolves around its role as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator in cell growth, proliferation, and survival. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN5O
- Molecular Weight : 273.75 g/mol
- CAS Number : 2418643-35-1
The compound features a chloropyrazolo-pyrimidine core structure, which is significant for its biological activity. The presence of the aminomethyl group enhances its interaction with biological targets.
N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide acts primarily as an mTOR inhibitor. The mTOR pathway is implicated in various diseases, including cancer and metabolic disorders. By inhibiting mTOR, this compound can modulate cell cycle progression and induce apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of mTORC1 : The compound selectively inhibits mTOR complex 1 (mTORC1), leading to decreased protein synthesis and cell growth.
- Apoptosis Induction : In various cancer cell lines, treatment with this compound has been shown to trigger apoptotic pathways, particularly through the activation of caspases.
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in breast cancer cells | |
| mTOR Inhibition | Reduces cell proliferation in vitro | |
| Cell Cycle Arrest | G1 phase arrest observed |
Case Studies
Several studies have explored the efficacy of N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide in different cancer models:
- Breast Cancer Model :
- Lung Cancer Studies :
- Combination Therapies :
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride may exhibit antiviral properties. A study focusing on 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrated their ability to disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase, suggesting a mechanism for potential antiviral activity against influenza viruses .
Antimycobacterial Activity
Another significant application is in the treatment of Mycobacterium tuberculosis. Compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise as inhibitors against this pathogen. Structure-activity relationship studies have indicated that modifications can enhance efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values in the low micromolar range .
Antiviral Efficacy
In a study on influenza A virus polymerase inhibitors, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit viral replication through molecular docking studies and biological assays. Results indicated significant inhibition of PA-PB1 heterodimerization, correlating with reduced viral load in treated cells.
Antitubercular Activity
A series of aminopyrazolo[1,5-a]pyrimidines were tested against Mycobacterium tuberculosis strains. The findings revealed that certain derivatives exhibited potent antitubercular activity with minimal cytotoxicity towards human cell lines (HEK293), highlighting their therapeutic potential while maintaining a favorable safety profile.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The 3-chloro substituent on the pyrazolo[1,5-a]pyrimidine core is highly reactive toward nucleophilic substitution (SNAr), enabling functionalization with amines, alkoxides, or thiols. This reactivity is consistent with studies on similar compounds .
Example Reaction Pathway:
Key Observations:
-
Amine Substitution : Morpholine, piperidine, and other amines readily replace chlorine under mild conditions (e.g., K₂CO₃, room temperature) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates .
Table 1: Representative Nucleophilic Substitution Outcomes
| Nucleophile (Nu⁻) | Product Structure | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Morpholine | Morpholin-4-yl at C3 | 94 | K₂CO₃, acetone, RT | |
| Piperidine | Piperidin-1-yl at C3 | 88 | K₂CO₃, DMF, 60°C | |
| Methanol | Methoxy at C3 | 72 | NaH, THF, reflux |
Hydrolysis of the Carboxamide Group
The carboxamide moiety at position 2 can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. This transformation is critical for modifying pharmacokinetic properties .
Example Reaction Pathway:
Key Observations:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures (e.g., 100°C) cleaves the amide bond .
-
Basic Hydrolysis : NaOH in aqueous ethanol promotes hydrolysis but may require longer reaction times .
Functionalization of the Aminomethylcyclohexyl Group
The aminomethylcyclohexyl substituent can participate in reductive amination or acylation reactions, enabling further derivatization .
Example Reactions:
-
Reductive Amination :
-
Acylation :
Key Observations :
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Steric Effects : Bulky substituents on the cyclohexyl ring may slow reaction kinetics .
-
Salt Stability : The hydrochloride salt remains stable under most reaction conditions but may require neutralization prior to derivatization .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core supports palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) at halogenated positions, though the 3-chloro group’s reactivity often prioritizes substitution over coupling .
Example Suzuki Coupling Conditions :
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: DME/H₂O or toluene/ethanol
Oxidation/Reduction Reactions
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Oxidation : The cyclohexyl ring’s aminomethyl group can be oxidized to a nitrile or ketone using strong oxidizing agents (e.g., KMnO₄) .
-
Reduction : The pyrazolo[1,5-a]pyrimidine ring is generally stable under hydrogenation conditions, but selective reduction of substituents (e.g., nitro groups) is feasible .
Critical Analysis of Limitations
-
Synthetic Challenges :
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Data Gaps :
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No direct studies on this compound’s stability under radical or photochemical conditions.
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Limited information on enantioselective modifications of the aminomethylcyclohexyl group.
-
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural Analogues and Substituent Effects
Clinical and Preclinical Relevance
The target compound’s cyclohexyl group aligns with trends in kinase inhibitor design to balance lipophilicity and solubility, as seen in PDE4 inhibitors (). However, its exact efficacy and selectivity require empirical validation, as minor structural changes (e.g., 3-Cl vs. 3-I) can drastically alter activity .
Q & A
Basic: What are the optimal synthetic routes for N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide hydrochloride, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. For example, describes a general procedure for pyrazolo-pyrimidine derivatives using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base, achieving yields via room-temperature stirring. To optimize efficiency:
- Use statistical design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). highlights DoE’s role in reducing trial-and-error by systematically varying conditions.
- Incorporate real-time reaction monitoring (e.g., HPLC or in-situ IR) to track intermediate formation and adjust conditions dynamically .
- Apply membrane separation technologies ( , RDF2050104) to isolate intermediates, minimizing side reactions.
Basic: How can researchers validate the structural integrity of this compound, particularly the cyclohexyl-aminomethyl and pyrazolo-pyrimidine moieties?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use - and -NMR to confirm the cyclohexyl-aminomethyl group’s stereochemistry and the pyrazolo-pyrimidine’s chlorinated position. Compare shifts with PubChem data for 3-chloropyrazolo[1,5-a]pyrimidine derivatives ().
- HRMS : Verify molecular ion peaks and isotopic patterns (e.g., Cl ) to confirm the molecular formula.
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, especially if computational models suggest steric hindrance in the cyclohexyl group .
Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., nucleophilic vs. electrophilic substitution). (ICReDD’s approach) recommends:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can map potential energy surfaces to identify dominant mechanisms .
- Machine Learning (ML) : Train ML models on experimental datasets (e.g., reaction yields, solvent effects) to predict optimal pathways and reconcile conflicting data .
Advanced: What strategies mitigate batch-to-batch variability in the hydrochloride salt formation step?
Methodological Answer:
Variability in salt formation often stems from pH control, counterion exchange, or crystallization kinetics. (RDF2050112) and suggest:
- pH-Stat Crystallization : Use automated titration to maintain precise pH during salt formation, ensuring consistent protonation of the aminomethyl group.
- Process Analytical Technology (PAT) : Implement in-situ Raman spectroscopy to monitor crystal polymorphism and particle size distribution .
- Design of Experiments (DoE) : Optimize anti-solvent addition rates and temperature gradients using fractional factorial designs .
Advanced: How can researchers elucidate the compound’s reactivity under non-standard conditions (e.g., high pressure, photochemical irradiation)?
Methodological Answer:
- High-Throughput Screening (HTS) : Use microreactors to test reactivity under varied pressures and temperatures, as described in for pyrazolo-pyrimidine derivatives.
- Photochemical Studies : Employ UV-vis spectroscopy and quantum yield calculations to assess photoreactivity. For example, ’s TiO₂ photoactivity framework can be adapted to study halogenated pyrimidines.
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (, ) to trace reaction pathways under stress conditions .
Basic: What analytical techniques are critical for assessing purity and stability of this hydrochloride salt?
Methodological Answer:
- HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array (PDA) detection to quantify impurities (e.g., ’s EP standards).
- Thermogravimetric Analysis (TGA) : Monitor dehydration or decomposition events in the hydrochloride salt.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS to identify instability hotspots .
Advanced: How can researchers integrate this compound into targeted drug delivery systems, considering its physicochemical properties?
Methodological Answer:
- Lipid Nanoparticle (LNP) Encapsulation : Use particle size analysis (DLS) and ζ-potential measurements to optimize loading efficiency, leveraging ’s powder/particle technology (RDF2050107).
- Solubility Enhancement : Apply co-solvency or cyclodextrin complexation, guided by Hansen solubility parameters and phase diagrams.
- In Silico PK/PD Modeling : Predict bioavailability using tools like GastroPlus, incorporating logP and pKa values from PubChem data () .
Advanced: What experimental and computational approaches reconcile discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis Frameworks : Use Bayesian statistics to aggregate data from conflicting studies, weighting results by experimental rigor (e.g., sample size, controls).
- Molecular Dynamics (MD) Simulations : Model ligand-target interactions to identify conformational states that explain activity variations.
- Dose-Response Refinement : Re-evaluate IC₅₀ values using orthogonal assays (e.g., SPR vs. cell-based assays) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
